molecular formula C11H19IN2O B2447375 4-iodo-1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1855945-96-8

4-iodo-1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2447375
CAS No.: 1855945-96-8
M. Wt: 322.19
InChI Key: QYBIRDDEVRHWLO-UHFFFAOYSA-N
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Description

4-iodo-1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of an iodine atom, an isobutyl group, and an isopropoxymethyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions.

    Introduction of the Iodine Atom: The iodine atom is introduced into the pyrazole ring through an iodination reaction. This can be achieved using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable catalyst.

    Attachment of the Isobutyl Group: The isobutyl group is introduced through an alkylation reaction. This can be achieved using an isobutyl halide (e.g., isobutyl bromide) in the presence of a strong base such as potassium carbonate.

    Attachment of the Isopropoxymethyl Group: The isopropoxymethyl group is introduced through an etherification reaction. This can be achieved using isopropyl alcohol and a suitable alkylating agent in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition: The compound can participate in addition reactions with various reagents to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

    Addition: Common reagents for addition reactions include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions may yield new compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

4-iodo-1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological processes and pathways. It can be used as a probe to investigate the function of specific enzymes or receptors.

    Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemicals. It can be used as a precursor for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-iodo-1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The interaction with these targets can modulate their activity and lead to various biological effects. The exact molecular pathways involved in these effects are the subject of ongoing research.

Comparison with Similar Compounds

4-iodo-1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole can be compared with other similar compounds in the pyrazole family. Some similar compounds include:

    4-iodo-1-isobutyl-5-methyl-1H-pyrazole: This compound differs from this compound by the presence of a methyl group instead of an isopropoxymethyl group.

    4-iodo-1-isobutyl-5-ethyl-1H-pyrazole: This compound differs by the presence of an ethyl group instead of an isopropoxymethyl group.

    4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole: This compound differs by the presence of a methoxymethyl group instead of an isopropoxymethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

Properties

IUPAC Name

4-iodo-1-(2-methylpropyl)-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-8(2)6-14-11(7-15-9(3)4)10(12)5-13-14/h5,8-9H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBIRDDEVRHWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)I)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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